3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione
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Overview
Description
3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione is a chemical compound that belongs to the class of organosulfur compounds It features a thiane ring, which is a six-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione typically involves the reaction of thiane derivatives with hydroxyethylating agents. One common method includes the use of 2-chloroethanol as the hydroxyethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts such as potassium carbonate can enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiane derivatives with lower oxidation states.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiane derivatives.
Substitution: Various substituted thiane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione involves its interaction with biological molecules through its hydroxyethyl and thiane functional groups. The compound can form hydrogen bonds and engage in redox reactions, which can affect various molecular targets and pathways. These interactions can lead to changes in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one: This compound also contains a hydroxyethyl group but features an oxazolidinone ring instead of a thiane ring.
2-Hydroxyethyl methacrylate (HEMA): HEMA contains a hydroxyethyl group attached to a methacrylate moiety and is widely used in polymer chemistry.
Uniqueness
3-(2-Hydroxyethyl)-1lambda6-thiane-1,1-dione is unique due to its thiane ring structure, which imparts distinct chemical reactivity and potential applications. The presence of the sulfur atom in the ring allows for unique redox properties and interactions with biological molecules, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxothian-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c8-4-3-7-2-1-5-11(9,10)6-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAYMJZXRGGUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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